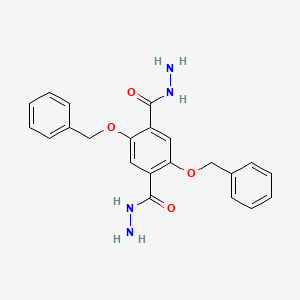

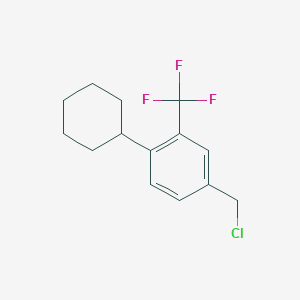

![molecular formula C32H42N6O3 B8146679 N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)

N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UZH1 est un mélange racémique de deux énantiomères, UZH1a et UZH1b. UZH1a est un inhibiteur puissant et sélectif de l'enzyme méthyltransférase-like 3 (METTL3), avec une concentration inhibitrice (IC50) de 280 nM. En revanche, UZH1b est significativement moins actif, avec une IC50 de 28 µM . UZH1 a montré un potentiel dans la modulation des processus cellulaires par des mécanismes épigénétiques et présente une activité antitumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de UZH1 implique une approche de découverte de médicaments basée sur la structure. Le composé est synthétisé sous forme de racémique, ce qui signifie qu'il contient des quantités égales de UZH1a et de UZH1b. Les voies de synthèse et les conditions de réaction spécifiques pour UZH1 sont propriétaires et non divulguées publiquement en détail .

Méthodes de production industrielle

Les méthodes de production industrielle pour UZH1 ne sont pas explicitement détaillées dans la littérature disponible. Il est probable que la synthèse implique des techniques standard de chimie organique, notamment l'utilisation de groupes protecteurs, la fonctionnalisation sélective et des étapes de purification pour isoler le mélange racémique souhaité .

Analyse Des Réactions Chimiques

Types de réactions

UZH1 subit principalement des interactions avec METTL3, inhibant son activité de méthyltransférase. Le composé ne subit pas d'oxydation, de réduction ou de réactions de substitution significatives dans des conditions physiologiques .

Réactifs et conditions communs

L'inhibition de METTL3 par UZH1a est obtenue dans des conditions de test biochimiques avec une puissance de 280 nM. L'énantiomère UZH1b est 100 fois moins actif, ce qui indique un degré élevé de sélectivité dans l'interaction entre UZH1a et METTL3 .

Principaux produits formés

Le principal produit de l'interaction entre UZH1a et METTL3 est l'inhibition de la méthylation de la N6-méthyladénosine (m6A) dans l'ARN. Cette inhibition conduit à une réduction des niveaux de m6A dans l'ARNm, affectant divers processus cellulaires .

Applications de la recherche scientifique

UZH1 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Chimie: UZH1 sert de sonde chimique pour étudier la fonction et la régulation de METTL3, fournissant des informations sur le rôle de la méthylation m6A dans la biologie de l'ARN

Biologie: Le composé est utilisé pour étudier la modulation épigénétique des processus cellulaires, y compris la croissance cellulaire, la différenciation et l'apoptose

Médecine: UZH1 a montré un potentiel en tant qu'agent antitumoral, en particulier dans les cellules leucémiques, où il induit l'apoptose et l'arrêt du cycle cellulaire

Industrie: UZH1 peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant METTL3, contribuant à l'avancement de la médecine de précision

Mécanisme d'action

UZH1 exerce ses effets en inhibant sélectivement l'activité de méthyltransférase de METTL3. Le composé se lie au site actif de METTL3, empêchant la méthylation de m6A dans l'ARN. Cette inhibition conduit à une réduction des niveaux de m6A, affectant la stabilité et la traduction de l'ARNm. Les effets en aval comprennent une expression génique modifiée, une inhibition de la croissance cellulaire et une induction de l'apoptose dans certaines lignées de cellules cancéreuses .

Applications De Recherche Scientifique

UZH1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: UZH1 serves as a chemical probe for studying the function and regulation of METTL3, providing insights into the role of m6A methylation in RNA biology

Biology: The compound is used to investigate the epitranscriptomic modulation of cellular processes, including cell growth, differentiation, and apoptosis

Medicine: UZH1 has shown potential as an antitumor agent, particularly in leukemia cells, where it induces apoptosis and cell cycle arrest

Industry: UZH1 can be used in the development of new therapeutic agents targeting METTL3, contributing to the advancement of precision medicine

Mécanisme D'action

UZH1 exerts its effects by selectively inhibiting the methyltransferase activity of METTL3. The compound binds to the active site of METTL3, preventing the methylation of m6A in RNA. This inhibition leads to a reduction in m6A levels, affecting the stability and translation of mRNA. The downstream effects include altered gene expression, cell growth inhibition, and induction of apoptosis in certain cancer cell lines .

Comparaison Avec Des Composés Similaires

Composés similaires

UZH1a: L'énantiomère actif de UZH1 avec une IC50 de 280 nM

UZH1b: L'énantiomère moins actif de UZH1 avec une IC50 de 28 µM

Inhibiteurs de METTL3: D'autres composés qui inhibent METTL3, bien que UZH1a soit reconnu pour sa grande sélectivité et sa puissance

Unicité

La grande sélectivité et la puissance de UZH1a en font un inhibiteur de METTL3 unique par rapport aux autres composés similaires. Sa capacité à moduler les niveaux de méthylation m6A dans l'ARN et à induire l'apoptose dans des lignées de cellules cancéreuses spécifiques met en évidence son potentiel en tant qu'outil précieux dans la recherche épigénétique et la thérapie anticancéreuse .

Propriétés

IUPAC Name |

N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYRDVXYAOGDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)

![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)

![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)

![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)

![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)